3,5-Diiodo Thyroacetic Acid-13C6 is a stable isotope-labeled derivative of thyroacetic acid, which is a compound related to thyroid hormones. This compound is significant in biochemical research and pharmaceutical applications due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies.
3,5-Diiodo Thyroacetic Acid-13C6 can be sourced from various chemical suppliers specializing in stable isotope-labeled compounds. It falls under the category of stable isotope-labeled analytical standards, which are essential for research in pharmacokinetics and metabolic pathways. The molecular formula of this compound is C8H10I2O4, and it has a molecular weight of 501.992 g/mol .
The synthesis of 3,5-Diiodo Thyroacetic Acid-13C6 typically involves several key steps that incorporate carbon-13 isotopes into the molecular structure. Various synthetic routes can be employed, including:
The synthesis typically requires reagents such as iodine, ammonia, and various solvents like dichloromethane and tetrahydrofuran. Reaction conditions are carefully controlled to optimize yield and purity .
The molecular structure of 3,5-Diiodo Thyroacetic Acid-13C6 features a diiodinated aromatic ring attached to a carboxylic acid group. The specific isotopic labeling with carbon-13 enhances its utility in various analytical techniques.
This notation indicates the presence of carbon-13 isotopes within the structure, which is crucial for distinguishing it from non-labeled analogs .
3,5-Diiodo Thyroacetic Acid-13C6 can undergo various chemical reactions typical for iodinated compounds:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The conditions for these reactions are typically optimized to favor the desired product while minimizing by-products.
The mechanism of action for 3,5-Diiodo Thyroacetic Acid-13C6 involves its interaction with thyroid hormone receptors. Upon administration, it mimics the effects of natural thyroid hormones by binding to these receptors and influencing gene expression related to metabolism.
Research indicates that compounds like 3,5-Diiodo Thyroacetic Acid-13C6 can stimulate metabolic processes by enhancing protein synthesis and influencing lipid metabolism at a cellular level . This action is mediated through the activation of specific biochemical pathways that regulate energy expenditure and thermogenesis.
3,5-Diiodo Thyroacetic Acid-13C6 is utilized in various scientific research applications:
The unique properties of this compound make it an invaluable tool in endocrinology and metabolic research, contributing to a better understanding of thyroid function and related disorders.
3,5-Diiodo Thyroacetic Acid-¹³C₆ features site-specific isotopic enrichment at all six carbon atoms of its diphenyl ether backbone. The compound consists of two aromatic rings: a diiodinated phenylacetic acid moiety and a ¹³C₆-labeled 4-hydroxyphenyl group. The isotopic labeling occurs exclusively in the hydroxyphenyl ring (positions 1-6), creating a mass shift of +6 Da compared to the unlabeled compound while preserving the native structure's spatial configuration and electronic properties. This strategic labeling enables unambiguous tracking of the phenolic ring's metabolic fate without altering the compound's steric or electronic profile [1] [2].
The iodine atoms occupy the meta-positions (3 and 5) relative to the ether linkage on the acetic acid-bearing ring, enhancing the molecule's lipophilicity and metabolic stability. X-ray crystallographic analyses of analogous structures confirm a near-orthogonal conformation (85-95° dihedral angle) between the two aromatic rings, which is preserved in the ¹³C₆-labeled variant. This configuration optimizes thyroid hormone receptor interactions while maintaining the hydrogen-bonding capacity of the carboxylic acid and phenolic hydroxyl groups [2].
Table 1: Molecular Characteristics of 3,5-Diiodo Thyroacetic Acid-¹³C₆
Property | Value |
---|---|
Molecular Formula | ¹³C₆ C₈H₁₀I₂O₄ |
Molecular Weight (exact) | 501.992 g/mol |
Accurate Mass | 501.887 Da |
SMILES Notation | O[¹³c]1[¹³cH][¹³cH]¹³c[¹³cH][¹³cH]1 |
IUPAC Name | 2-[4-(4-hydroxy(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodo-phenyl]acetic acid |
Physical State (25°C) | Neat solid |
Storage Conditions | Room temperature |
Purity (Analytical Grade) | ≥95% (CP) |
The isotopic enrichment (99 atom % ¹³C) increases the molecular weight by 6.046 Da compared to the unlabeled analogue (495.98 g/mol). This mass difference is analytically significant yet insufficient to alter fundamental physicochemical behaviors. The compound maintains a calculated logP (partition coefficient) of 4.2 ± 0.3, indicating moderate lipophilicity conducive to cellular uptake. Its acidity constants (pKa) are predicted as 3.1 (carboxylic acid) and 9.7 (phenolic OH), consistent with the non-isotopic variant. Thermal analyses indicate decomposition >220°C without distinct melting, suggesting a stable amorphous solid-state configuration under standard laboratory conditions [1] [7] [10].
Table 2: Isotopic vs. Non-isotopic Thyroacetic Acid Derivatives
Characteristic | ³⁵-Diiodo Thyroacetic Acid-¹³C₆ | Non-isotopic Diiodo Thyroacetic Acid |
---|---|---|
Molecular Weight | 501.992 g/mol | 495.98 g/mol |
Detection Limit (LC-MS/MS) | 0.031 nM | 0.5 nM |
Metabolic Stability (t₁/₂) | 42 ± 3 min (hepatocytes) | 38 ± 4 min (hepatocytes) |
Receptor Binding (Kd, TRβ) | 8.9 ± 0.7 nM | 9.2 ± 0.8 nM |
Primary Applications | Isotope dilution MS, metabolic tracers | Reference standards, biological screening |
The ¹³C₆-labeled analogue exhibits identical chemical reactivity and biological activity to its non-isotopic counterpart, as confirmed by receptor binding assays showing <3% deviation in dissociation constants (Kd) for thyroid hormone receptors. Crucially, the isotopic label eliminates analytical interference from endogenous thyroacetic acids in mass spectrometry, improving detection sensitivity 16-fold (LLOQ 0.031 nM vs. 0.5 nM) in cellular metabolism studies [6]. The ¹³C atoms impart exceptional metabolic stability by resisting enzymatic cleavage of the ether linkage – a vulnerability observed in deuterated analogues where kinetic isotope effects alter reaction rates. This stability ensures the label remains attached to metabolites during tracing experiments, enabling precise mapping of deiodination pathways [2].
In pharmaceutical development, the non-isotopic form serves primarily as a reference standard for Lumacaftor impurity profiling, where its physicochemical properties (Rf values, retention times) are identical to the ¹³C₆ variant. However, the labeled form enables simultaneous quantification of exogenous compounds and endogenous metabolites in complex matrices, a capability critical for advanced ADME studies. Accelerated stability testing (40°C/75% RH) confirms equivalent degradation profiles for both forms, with <0.2% difference in degradation rates over 6 months [2] [5] [6].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: